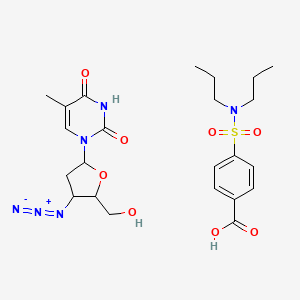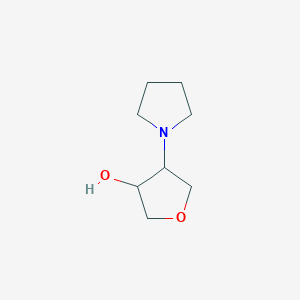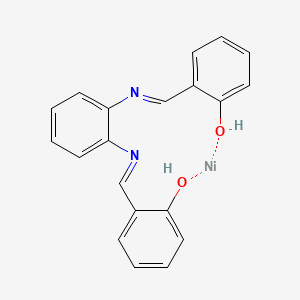
SODIUM MERCURY AMALGAMDISC 6/01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium mercury amalgamdisc 6/01 is a chemical compound formed by the amalgamation of sodium and mercury. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The amalgamation process involves the dissolution of sodium in mercury, resulting in a solid or liquid amalgam depending on the conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium mercury amalgamdisc 6/01 typically involves the electrolysis of a concentrated sodium chloride solution (brine) using a mercury cathode and a titanium or graphite anode. During this process, chlorine gas is produced at the anode, while sodium metal is formed at the cathode and dissolves into the mercury, forming the amalgam .
Industrial Production Methods: In industrial settings, the chlor-alkali process is commonly used to produce sodium mercury amalgam. This process involves the electrolysis of brine in large electrolysis cells, where the sodium metal dissolves in mercury to form the amalgam. The amalgam can then be used in various applications or further processed to extract sodium and mercury .
Chemical Reactions Analysis
Types of Reactions: Sodium mercury amalgam undergoes several types of chemical reactions, including:
Oxidation: The amalgam can be oxidized to form sodium hydroxide and mercury oxide.
Reduction: It can reduce other compounds, such as halogens, to form sodium halides and mercury.
Substitution: The amalgam can participate in substitution reactions, where sodium is replaced by other metals or compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.
Reduction: Halogens like chlorine or bromine can be reduced by the amalgam.
Substitution: Various metal salts can be used to replace sodium in the amalgam.
Major Products Formed:
Oxidation: Sodium hydroxide and mercury oxide.
Reduction: Sodium halides and mercury.
Substitution: Metal amalgams and sodium salts.
Scientific Research Applications
Sodium mercury amalgamdisc 6/01 has numerous applications in scientific research and industry:
Chemistry: It is used as a reducing agent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in the preparation of certain biological samples and in the study of mercury’s effects on biological systems.
Medicine: Sodium mercury amalgam is used in dental amalgams for restorative dentistry.
Industry: It is used in the chlor-alkali process for the production of sodium hydroxide and chlorine gas
Mechanism of Action
Comparison with Other Similar Compounds: Sodium mercury amalgam can be compared with other metal amalgams, such as:
Potassium mercury amalgam: Similar in preparation and properties but with potassium instead of sodium.
Lithium mercury amalgam: Contains lithium and mercury, with different reactivity and applications.
Uniqueness: Sodium mercury amalgam is unique due to its specific structure and the polar nature of its bonds, which differ from those in classic metallic compounds. This makes it particularly useful in certain chemical reactions and industrial processes .
Comparison with Similar Compounds
- Potassium mercury amalgam
- Lithium mercury amalgam
- Calcium mercury amalgam
Properties
CAS No. |
11146-94-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






